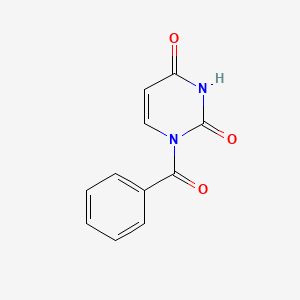![molecular formula C11H9BO2 B13999193 1-hydroxy-3H-benzo[g][2,1]benzoxaborole CAS No. 905710-79-4](/img/structure/B13999193.png)
1-hydroxy-3H-benzo[g][2,1]benzoxaborole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-hydroxy-3H-benzo[g][2,1]benzoxaborole is a boron-containing compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is known for its unique structure, which combines a benzene ring fused with an oxaborole ring, and a hydroxyl group attached to the boron atom. The presence of boron in the molecule imparts unique chemical properties, making it a versatile scaffold for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-hydroxy-3H-benzo[g][2,1]benzoxaborole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ortho-aminophenol with boronic acids or boronates. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the oxaborole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-hydroxy-3H-benzo[g][2,1]benzoxaborole undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to modify the boron center or the aromatic ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the boron atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring or boron atom.
Aplicaciones Científicas De Investigación
1-hydroxy-3H-benzo[g][2,1]benzoxaborole has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of 1-hydroxy-3H-benzo[g][2,1]benzoxaborole involves its interaction with specific molecular targets. In medicinal applications, the compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. The boron atom in the molecule acts as a Lewis acid, facilitating interactions with nucleophilic groups in the target molecules. This interaction can disrupt essential biological processes, leading to antimicrobial effects.
Comparación Con Compuestos Similares
1-hydroxy-3H-benzo[g][2,1]benzoxaborole can be compared with other boron-containing compounds, such as:
5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole: Known for its antifungal properties.
N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)(hetero)aryl-2-carboxamides: Potential inhibitors of mycobacterial leucyl-tRNA synthetase.
The uniqueness of this compound lies in its specific structure and the presence of the hydroxyl group, which imparts distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
905710-79-4 |
|---|---|
Fórmula molecular |
C11H9BO2 |
Peso molecular |
184.00 g/mol |
Nombre IUPAC |
1-hydroxy-3H-benzo[g][2,1]benzoxaborole |
InChI |
InChI=1S/C11H9BO2/c13-12-11-9(7-14-12)6-5-8-3-1-2-4-10(8)11/h1-6,13H,7H2 |
Clave InChI |
RKVSRXYPRHUVSI-UHFFFAOYSA-N |
SMILES canónico |
B1(C2=C(CO1)C=CC3=CC=CC=C23)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


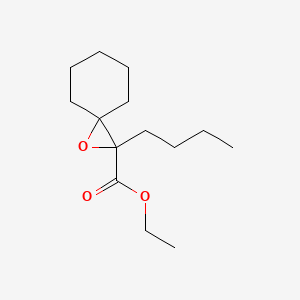
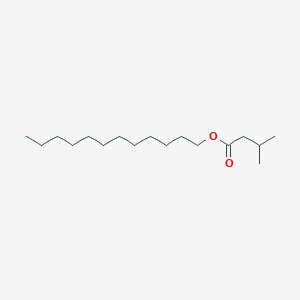
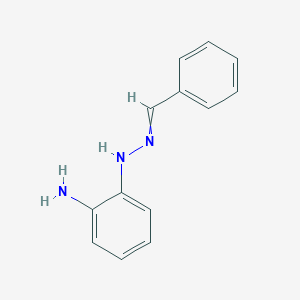
![2-[[2,5-Dihydroxy-4-[(2-oxocycloheptyl)methyl]phenyl]methyl]cycloheptan-1-one](/img/structure/B13999118.png)
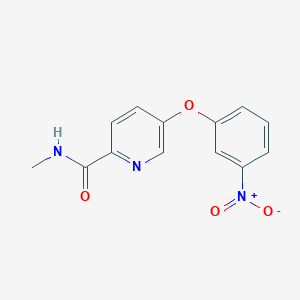

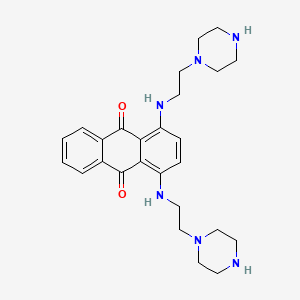
![Benzeneacetic acid, a-[(ethylamino)carbonyl]-, methylester](/img/structure/B13999141.png)
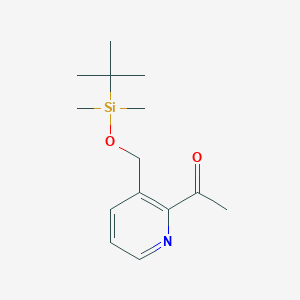

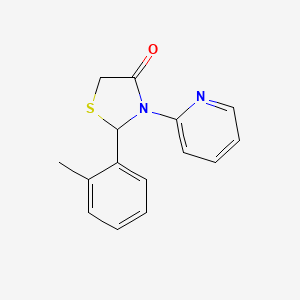
![2-Methoxy-4-[(4-methylphenyl)sulfonyloxymethyl]-3,6-dioxabicyclo[3.1.0]hexane](/img/structure/B13999150.png)

